
2-Chloro-5-fluorobenzene-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-fluorobenzene-1,3-diamine is an organic compound with the molecular formula C6H6ClFN2 It is a derivative of benzene, where two amino groups are substituted at the 1 and 3 positions, and chlorine and fluorine atoms are substituted at the 2 and 5 positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluorobenzene-1,3-diamine typically involves multi-step organic reactions. One common method is the diazotization of 2-chloro-5-fluoroaniline followed by reduction. The process begins with the nitration of 2-chloro-5-fluorobenzene to form 2-chloro-5-fluoronitrobenzene. This intermediate is then reduced to 2-chloro-5-fluoroaniline, which undergoes diazotization and subsequent reduction to yield this compound .
Industrial Production Methods
Industrial production of this compound often employs continuous flow processes to enhance yield and safety. The use of tubular reactors for diazotization reactions helps minimize side reactions and improve the stability of the diazonium salt intermediates .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-fluorobenzene-1,3-diamine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): Due to the presence of electron-donating amino groups, the compound is reactive towards electrophiles, leading to substitution reactions at the ortho and para positions relative to the amino groups.
Oxidation and Reduction: The amino groups can be oxidized to nitro groups or reduced to form corresponding amines.
Nucleophilic Substitution: The chlorine and fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can replace halogen atoms under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups yields nitro derivatives, while nucleophilic substitution can produce various substituted benzene derivatives .
Applications De Recherche Scientifique
2-Chloro-5-fluorobenzene-1,3-diamine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Chloro-5-fluorobenzene-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites, while the halogen atoms may participate in halogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-5-fluorobenzene-1,2-diamine
- 3-Chloro-5-fluorobenzene-1,2-diamine
- 2-Chloro-4-fluorobenzene-1,3-diamine
Uniqueness
2-Chloro-5-fluorobenzene-1,3-diamine is unique due to the specific positioning of the chlorine and fluorine atoms, which influences its reactivity and interaction with other molecules. This unique structure can result in distinct chemical and biological properties compared to its isomers .
Propriétés
Formule moléculaire |
C6H6ClFN2 |
|---|---|
Poids moléculaire |
160.58 g/mol |
Nom IUPAC |
2-chloro-5-fluorobenzene-1,3-diamine |
InChI |
InChI=1S/C6H6ClFN2/c7-6-4(9)1-3(8)2-5(6)10/h1-2H,9-10H2 |
Clé InChI |
PWWXYKVIPYMDPX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1N)Cl)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




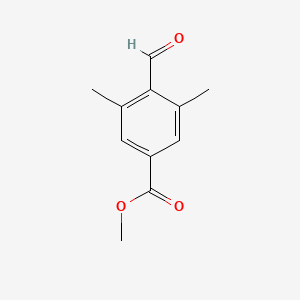
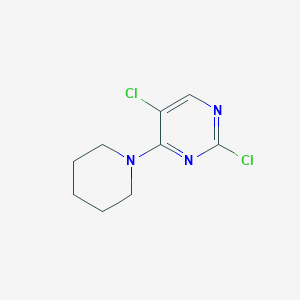
![1-Methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazole](/img/structure/B13981017.png)
![1,1-Dimethylethyl N-[3-(2-hydroxypropyl)-4-pyridinyl]carbamate](/img/structure/B13981018.png)

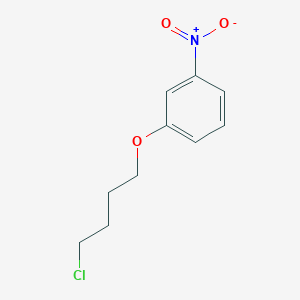
![4-[4-(2-Pyrrolidin-1-ylethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13981036.png)
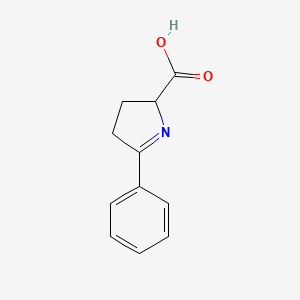
![8-cyclopentyl-6-iodo-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13981041.png)

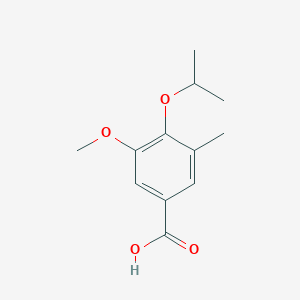
![4-(4-Hydroxyphenyl)-1,2,3,3a,4,9b-hexahydrocyclopenta[c]chromen-8-ol](/img/structure/B13981059.png)
